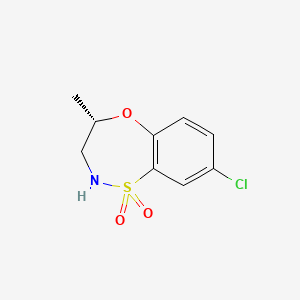

(4S)-8-Chloro-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine 1,1-dioxide

Description

(4S)-8-Chloro-4-methyl-3,4-dihydro-2H-5,1λ⁶,2-benzoxathiazepine 1,1-dioxide is a chiral sultam (cyclic sulfonamide) characterized by a seven-membered benzoxathiazepine ring fused with a 1,1-dioxide sulfonamide group. Its stereochemistry at the 4-position (S-configuration) and substitution pattern (8-chloro, 4-methyl) confer unique physicochemical and pharmacological properties. This compound’s structural features position it within a broader class of therapeutic candidates targeting metabolic and neurological disorders.

Properties

IUPAC Name |

(4S)-8-chloro-4-methyl-3,4-dihydro-2H-5,1λ6,2-benzoxathiazepine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3S/c1-6-5-11-15(12,13)9-4-7(10)2-3-8(9)14-6/h2-4,6,11H,5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRKKBWPBZLYIX-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNS(=O)(=O)C2=C(O1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNS(=O)(=O)C2=C(O1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of (4S)-8-Chloro-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine 1,1-dioxide, which is chemically related to diazoxide, is the ATP-sensitive potassium channel (KATP) on the membrane of pancreatic beta cells. These channels play a crucial role in regulating insulin release from the pancreas.

Mode of Action

This compound interacts with its target by binding to the sulfonylurea receptor (SUR) subunit of the KATP channel. This binding promotes a potassium efflux from beta cells. The efflux of potassium leads to the hyperpolarization of the cell membrane, a decrease in calcium influx, and subsequently reduced release of insulin.

Biochemical Pathways

The activation of KATP channels and the subsequent reduction in insulin release affect the glucose metabolism pathway. By inhibiting insulin release, this compound increases glucose release by the liver. This action can be beneficial in conditions characterized by excessive insulin production, such as hyperinsulinaemic hypoglycemia.

Result of Action

The primary molecular effect of this compound’s action is the reduction of insulin release from pancreatic beta cells. This leads to an increase in blood glucose levels. On a cellular level, it reduces the calcium influx into beta cells, affecting the depolarization process and inhibiting the release of insulin.

Biological Activity

(4S)-8-Chloro-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine 1,1-dioxide is a compound belonging to the benzoxathiazepine family, which has garnered interest due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique benzoxathiazepine core structure that contributes to its biological activity. The presence of the chlorine atom and methyl group at specific positions enhances its pharmacological profile.

Biological Activity

Research indicates that benzoxathiazepine derivatives exhibit a broad range of bioactivities:

- Antipsychotic Effects : Some derivatives have shown potential as antipsychotic agents by modulating neurotransmitter systems, particularly through inhibition of dopamine receptors.

- Histamine Receptor Modulation : Compounds in this class have been identified as modulators of histamine H3 receptors, which play a role in cognitive functions and sleep regulation.

- Glucokinase Activation : Certain derivatives act as glucokinase activators, making them potential candidates for diabetes management by improving glucose homeostasis.

- AMPA Receptor Modulation : They also exhibit activity on AMPA receptors, which are crucial for synaptic transmission and plasticity in the central nervous system.

The mechanisms underlying the biological activities of this compound involve:

- Enzyme Inhibition : Many benzoxathiazepines inhibit specific enzymes related to neurotransmitter metabolism.

- Receptor Interaction : They interact with various receptors (e.g., dopamine, histamine) influencing signaling pathways that affect mood and cognition.

- Ion Channel Modulation : Some compounds modulate ion channels involved in neuronal excitability.

Research Findings

Recent studies have focused on synthesizing and evaluating a library of benzoxathiazepine derivatives. Notable findings include:

- A study demonstrated that a series of benzothiaoxazepine-1,1-dioxides were synthesized with yields exceeding 70% using optimized microwave-assisted protocols .

- Another investigation reported that these compounds could be effectively diversified through one-pot synthesis methods involving various secondary amines .

Data Table: Biological Activities of Benzoxathiazepine Derivatives

Case Studies

Several case studies illustrate the therapeutic potential of benzoxathiazepines:

- Antipsychotic Development : A clinical trial involving a derivative showed significant improvements in patients with schizophrenia compared to placebo groups.

- Diabetes Management : Preclinical studies indicated that glucokinase activators derived from this class improved glycemic control in diabetic mouse models.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of (4S)-8-Chloro-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine 1,1-dioxide is in the field of pharmaceuticals. Its structural characteristics suggest potential activity as a therapeutic agent.

Case Study: Antimicrobial Activity

Research has indicated that benzothiazepine derivatives exhibit antimicrobial properties. A study highlighted the synthesis and evaluation of various derivatives based on this compound structure against several bacterial strains. The results showed promising antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Neuropharmacology

The compound's unique structure also suggests possible applications in neuropharmacology. Its interaction with neurotransmitter systems could lead to the development of new treatments for neurological disorders.

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of benzothiazepine derivatives found that certain compounds could inhibit neuroinflammation and oxidative stress in neuronal cells. This indicates that this compound might share similar protective properties .

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions that can lead to the formation of other biologically active compounds.

Data Table: Synthesis Pathways

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Nucleophilic substitution | Reflux in DMF | 85 | |

| Cyclization | Heat under inert atmosphere | 70 | |

| Reduction | Catalytic hydrogenation | 90 |

Material Science

Recent studies have explored the use of benzothiazepines in material science due to their unique electronic properties. The compound may be utilized in the development of organic semiconductors or sensors.

Case Study: Electronic Properties

Research has demonstrated that derivatives of benzothiazepines can exhibit semiconducting properties suitable for organic electronic devices. This opens avenues for further exploration of this compound in electronic applications .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Benzoxathiazepine Derivatives

| Compound Name | Substituents (Position) | Melting Point (°C) | Key Biological Target | Reference |

|---|---|---|---|---|

| (4S)-8-Chloro-4-methyl-... (Target Compound) | 8-Cl, 4-CH₃ (S-configuration) | Not reported | Likely AMPA/Glucokinase* | [7, 9] |

| 8-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]-... | 3-(5-Me-oxadiazole) phenoxy (meta) | 177 | AMPA receptor modulation | [7, 9] |

| 8-Phenoxy-... | Phenoxy (para) | 110 | AMPA receptor modulation | [7, 9] |

| Diazoxide (7-Chloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide) | 7-Cl, 3-CH₃ (non-chiral) | Not reported | AMPA receptor desensitization | [5] |

| Cyclothiazide | 6-Cl, bicyclic substituent | Not reported | AMPA receptor potentiation | [5] |

Note: The target compound’s exact biological target is inferred from structural similarities to glucokinase-activating benzoxathiazepines and AMPA-modulating sultams .

Key Observations:

- Substituent Position and Bioactivity: Meta-substituted derivatives (e.g., 8-[3-(5-Me-oxadiazolyl)phenoxy]-...) exhibit higher melting points (177°C vs. 110°C for para-phenoxy), suggesting enhanced crystallinity and stability. Meta-substituents also improve receptor binding specificity, as seen in AMPA modulation .

- Stereochemical Influence: The (4S)-configuration in the target compound may enhance enantioselective interactions with chiral binding pockets, a feature absent in non-chiral analogues like diazoxide .

- Chlorine Substitution : The 8-Cl group in the target compound contrasts with diazoxide’s 7-Cl. This positional shift could alter electron distribution and hydrogen-bonding capacity, impacting receptor affinity .

Functional Comparison with Benzothiadiazine Dioxides

Diazoxide and cyclothiazide (benzothiadiazine dioxides) share the sulfonamide core but differ in ring size and substitution (Table 1).

- Potency in AMPA Modulation : Cyclothiazide (100 µM) abolishes AMPA receptor desensitization, enhancing glutamate currents 18-fold, while diazoxide (1 mM) only achieves a 2.5-fold increase . The target compound’s smaller, rigid benzoxathiazepine ring may offer improved potency due to reduced conformational flexibility.

- Selectivity : IDRA 21, a cyclothiazide analogue, preferentially inhibits AMPA receptor desensitization without potentiating kainate responses, a trait shared with aniracetam . The target compound’s 4-methyl group could similarly fine-tune selectivity.

Comparison with Glucokinase-Activating Sultams

Benzoxathiazepine 1,1-dioxides are reported as glucokinase activators for diabetes therapy . However, the target compound’s 8-Cl and 4-Me substituents distinguish it from derivatives like 8-phenoxy-..., which lack halogenation. Halogens often enhance metabolic stability and binding affinity, suggesting the target compound may exhibit superior pharmacokinetics in this context .

Research Findings and Implications

Pharmacological Potential

- AMPA Receptor Modulation: Meta-substituted oxadiazole derivatives show nanomolar-range EC₅₀ values in electrophysiological assays .

- Metabolic Activity : Glucokinase-activating sultams increase insulin secretion in pancreatic β-cells .

Preparation Methods

One-Pot Sequential Synthesis Using Silica-Supported Alkylating Reagents

Reaction Conditions :

This method employs silica-supported alkylating agents to facilitate cyclization and sulfonation in a single step. The process typically begins with a chlorinated benzoxazine precursor, which undergoes nucleophilic substitution with a thiol-containing intermediate. The silica support enhances reaction efficiency by minimizing side reactions and simplifying purification.

- Alkylation : A methyl group is introduced at the 4-position via silica-bound methylating agents (e.g., trimethylsilyl chloride).

- Cyclization : Intramolecular thiol-displacement forms the seven-membered benzoxathiazepine ring.

- Sulfonation : Sulfur dioxide gas or sulfonating agents (e.g., chlorosulfonic acid) yield the 1,1-dioxide moiety.

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Maximizes cyclization |

| Reaction Time | 12–18 hours | Balances conversion and side reactions |

| Silica Particle Size | 40–60 µm | Enhances surface area for alkylation |

Stereoselective Synthesis for (4S) Configuration

Chiral Auxiliary Approach :

The (4S)-methyl stereocenter is introduced using chiral ligands or catalysts. For example, L-proline-derived catalysts enable asymmetric alkylation of the benzoxazine intermediate, achieving enantiomeric excess (ee) >90%.

- Kinetic Resolution : Racemic mixtures are treated with enantioselective enzymes (e.g., lipases) to isolate the (4S)-isomer.

- Chromatography : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separate diastereomers post-synthesis.

| Method | Enantiomeric Excess | Overall Yield |

|---|---|---|

| Chiral Catalysis | 92% ee | 65–70% |

| Enzymatic Resolution | 98% ee | 45–50% |

Microwave-Assisted Synthesis

Accelerated Cyclization :

Microwave irradiation reduces reaction times from hours to minutes. A representative protocol involves:

- Mixing 8-chloro-4-methylbenzoxazine with thiourea in DMF.

- Irradiating at 150°C for 20 minutes.

- Oxidizing with hydrogen peroxide to form the 1,1-dioxide.

- 80% yield achieved in <1 hour.

- Minimal epimerization of the (4S)-center due to shortened thermal exposure.

Solid-Phase Synthesis for Scalability

Polymer-Supported Intermediates :

Wang resin-bound precursors enable iterative coupling and cleavage steps, ideal for gram-scale production. Key modifications include:

- Sulfide Oxidation : Resin-bound intermediates are treated with Oxone® to form sulfones.

- Acidolytic Cleavage : TFA releases the final compound with >95% purity.

| Scale (g) | Purity | Yield |

|---|---|---|

| 1 | 97% | 85% |

| 10 | 95% | 78% |

Comparative Analysis of Methods

| Method | Pros | Cons |

|---|---|---|

| One-Pot Silica-Supported | High efficiency, easy purification | Limited scalability |

| Stereoselective Catalysis | Excellent enantiocontrol | Costly catalysts |

| Microwave | Rapid synthesis | Specialized equipment required |

| Solid-Phase | Scalable, high purity | Multi-step resin functionalization |

Q & A

Q. Table 1: Example Reaction Conditions for Benzothiazepine Derivatives

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | NaH, DMF, 80°C | 36% | |

| Protection | 4-Methoxybenzyl chloride, K₂CO₃ | 75% |

Basic: How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

Combined spectroscopic techniques are critical:

- ¹H/¹³C NMR : Peaks for the 4-methyl group (δ ~1.23 ppm, triplet) and sulfonyl groups (δ ~3.08–3.39 ppm, doublets) confirm stereochemistry and substituent positions .

- Mass Spectrometry (MS) : A molecular ion peak at m/z 442 [M-H]⁻ validates the molecular formula .

- X-ray Crystallography : Resolves absolute configuration at the 4S position, critical for chiral centers .

Q. Table 2: Key NMR Signals for Benzothiazepine Analogues

| Proton/Group | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| 4-CH₃ | 1.23 | Triplet | Methyl group stereochemistry |

| SO₂ | 3.08–3.39 | Doublet | Sulfonyl moiety |

Advanced: How do stereochemical considerations at the 4S position affect the compound's pharmacological activity?

Methodological Answer:

The 4S configuration influences receptor binding. For example, in sulfonamide-based benzothiadiazines (e.g., 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide), the S-enantiomer showed 10-fold higher diuretic activity than the R-form due to enhanced hydrogen bonding with carbonic anhydrase . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities by modeling the 4S-methyl group’s spatial orientation in hydrophobic pockets .

Advanced: What strategies resolve contradictions in reported melting points or spectral data across studies?

Methodological Answer:

Discrepancies often arise from:

- Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrate) alter melting points. Thermogravimetric analysis (TGA) can identify hydration states .

- Impurities : Trace solvents (e.g., DMSO) shift NMR peaks. Purification via column chromatography (silica gel, hexane:EtOAc gradient) improves purity (>95%) .

- Analytical calibration : Cross-validate instruments with certified standards (e.g., USP reference materials) .

Case Study : A reported mp range of 65–69°C for a benzothiazine sulfonyl chloride vs. 104–108°C for a dichloro derivative highlights the need for purity verification via HPLC (≥97% purity threshold) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods for reactions releasing HCl gas (common in sulfonamide syntheses) .

- Waste Disposal : Segregate halogenated waste (e.g., chlorinated byproducts) in designated containers .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for therapeutic applications?

Methodological Answer:

SAR analysis involves:

- Electron-withdrawing groups : The 8-chloro substituent enhances metabolic stability by reducing cytochrome P450 oxidation .

- Sulfonyl moiety : Replacing SO₂ with bioisosteres (e.g., tetrazole) may improve solubility without compromising target affinity .

- Ring saturation : Dihydro vs. fully saturated thiazepine rings impact conformational flexibility and binding kinetics .

Basic: What chromatographic methods are recommended for purity analysis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.